
ZN(II) Mesoporphyrin IX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZN(II) Mesoporphyrin IX is a synthetic porphyrin complex where a zinc ion is coordinated in the center of the mesoporphyrin IX structure. Mesoporphyrin IX is a derivative of heme, the iron-containing porphyrin complex that forms an essential part of hemoglobin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ZN(II) Mesoporphyrin IX typically involves the substitution of the native heme cofactor in proteins with an unnatural porphyrin under biological conditions. This method uses the RP523 strain of Escherichia coli, which has a deletion of a key gene involved in heme biosynthesis and is permeable to porphyrins . The expression-based strategy for porphyrin substitution circumvents the heme removal and reconstitution steps, allowing for the incorporation of unnatural porphyrins into heme proteins without denaturation .
Industrial Production Methods
the expression-based strategy using Escherichia coli provides a robust platform for generating heme proteins containing unnatural porphyrins for diverse applications .
Analyse Chemischer Reaktionen
Types of Reactions
ZN(II) Mesoporphyrin IX undergoes various types of reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the unique properties of the zinc ion coordinated in the porphyrin structure .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formic acid, acetonitrile, and other organic solvents. Reaction conditions often involve the use of a C4 column with a gradient of 0.1% formic acid to acetonitrile .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the incorporation of this compound into bacterioferritin on a nanoparticle scaffold has been found to be effective for the photosensitized generation of hydrogen .
Wissenschaftliche Forschungsanwendungen
ZN(II) Mesoporphyrin IX has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some notable applications include:
Heme Oxygenase Inhibition: The bidistribution of this compound in rats and its relation to heme oxygenase inhibition have been studied.
Photocatalysis: This compound incorporated into bacterioferritin on a nanoparticle scaffold has been found to be effective for the photosensitized generation of hydrogen.
Mitochondrial Transporter Stimulation: This compound has been found to stimulate the human mitochondrial transporter ABCB10.
Proteasomal Degradation: This compound induces rapid proteasomal degradation of the Hepatitis C Nonstructural 5A Protein in human hepatoma cells.
Transcription Factor Degradation: This compound induces rapid and marked degradation of the transcription factor bach1 and up-regulates HO-1.
Wirkmechanismus
The mechanism by which ZN(II) Mesoporphyrin IX exerts its effects involves the degradation of specific proteins and the up-regulation of certain genes. For example, this compound induces rapid and marked degradation of the transcription factor bach1 and up-regulates HO-1 . This mechanism is thought to involve the generation of reactive oxygen species and the disruption of viral membrane organization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ZN(II) Mesoporphyrin IX include:
Protoporphyrin IX: A natural porphyrin derivative that forms an essential part of hemoglobin.
Zinc Protoporphyrin IX: A zinc-containing porphyrin similar to this compound.
Mesoporphyrin IX: A derivative of heme with similar properties to this compound.
Uniqueness
This substitution allows for the study of heme protein chemistry and the engineering of heme proteins for new functions .
Eigenschaften
Molekularformel |
C34H36N4O4Zn |
|---|---|
Molekulargewicht |
630.1 g/mol |
IUPAC-Name |
zinc;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI-Schlüssel |
YQJXHPBQEBGWBG-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


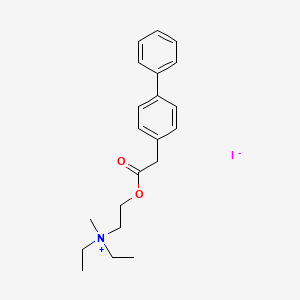
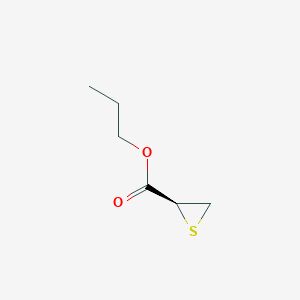
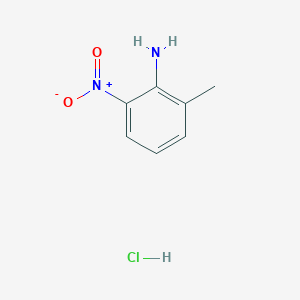
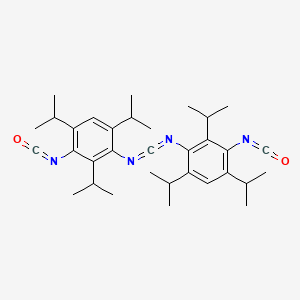
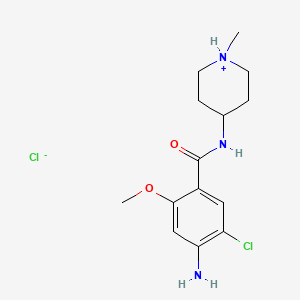
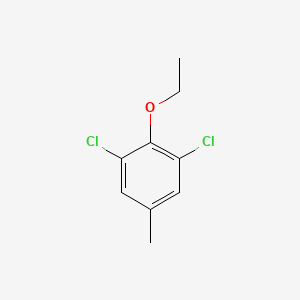
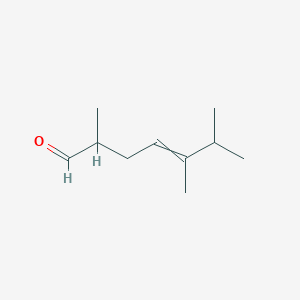
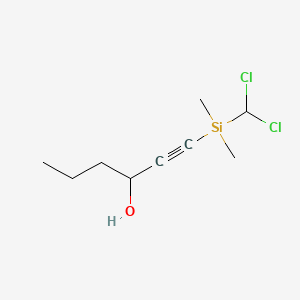
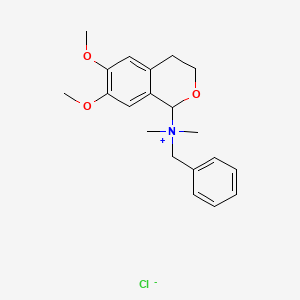
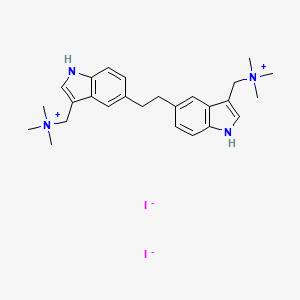
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

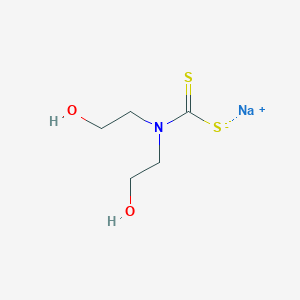
![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
